Erbium nitrate hexahydrate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

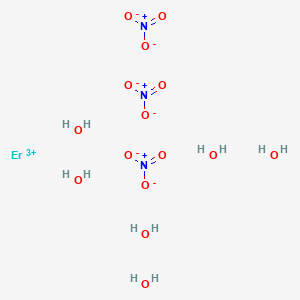

erbium(3+);trinitrate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Er.3NO3.6H2O/c;3*2-1(3)4;;;;;;/h;;;;6*1H2/q+3;3*-1;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJVNCWLEGIRSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Er+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ErH12N3O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60158935 | |

| Record name | Erbium(III) nitrate, hexahydrate (1:3:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13476-05-6 | |

| Record name | Erbium(III) nitrate, hexahydrate (1:3:6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013476056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erbium(III) nitrate, hexahydrate (1:3:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Erbium Nitrate Hexahydrate for Scientific and Pharmaceutical Research

This technical guide provides a comprehensive overview of erbium nitrate (B79036) hexahydrate, focusing on its chemical properties, structure, and applications relevant to researchers, scientists, and professionals in drug development.

Chemical Formula and Structure

Erbium (III) nitrate hexahydrate is an inorganic compound and a salt of erbium and nitric acid.[1] It is a highly water-soluble crystalline erbium source.[2] The chemical formula for erbium nitrate hexahydrate is Er(NO₃)₃·6H₂O .[2][3] The nitrate anion (NO₃⁻) is a univalent polyatomic ion composed of a single nitrogen atom ionically bound to three oxygen atoms.[2] In the hexahydrate form, the central erbium ion is coordinated with water molecules and nitrate ions.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Linear Formula | Er(NO₃)₃·6H₂O | [2][3] |

| CAS Number | 13476-05-6 | [2][4][5] |

| Molecular Weight | 461.37 g/mol | [4][5] |

| Appearance | Pink crystalline solid | [1][3] |

| Melting Point | 430 °C (decomposes) | [1] |

| Solubility | Soluble in water and ethanol (B145695) | [1][6] |

| Hydrogen Bond Donor Count | 6 | [5] |

| Hydrogen Bond Acceptor Count | 15 | [5] |

| Exact Mass | 459.957143 Da | [5] |

| Molecular Formula | ErH₁₂N₃O₁₅ | [4][5] |

Applications in Research and Development

Erbium nitrate is a versatile precursor for the synthesis of various erbium-containing nanomaterials, which have significant applications in biomedical imaging, drug delivery, and as catalysts.[2][6][7] It is commonly used in the preparation of erbium oxide (Er₂O₃) nanoparticles and for doping other materials to create upconversion nanoparticles (UCNPs).[7][8][9][10][11]

Experimental Protocols

This protocol describes a general method for the synthesis of erbium-doped zinc oxide (ZnO:Er) nanoparticles, a process relevant for creating materials with specific optical properties for bioimaging and sensing applications.

Materials:

-

Zinc acetate (B1210297) (Zn(CH₃COO)₂)

-

Erbium (III) nitrate hexahydrate (Er(NO₃)₃·6H₂O)

-

Sodium hydroxide (B78521) (NaOH) or Ammonium (B1175870) hydroxide (NH₄OH)

-

Deionized water

-

Ethanol

Procedure:

-

Precursor Solution Preparation:

-

Reaction and Precipitation:

-

Combine the zinc and erbium precursor solutions in the desired molar ratios under vigorous stirring.[12]

-

Slowly add the precipitating agent dropwise to the mixed solution to induce the co-precipitation of zinc hydroxide and erbium hydroxide.[12]

-

Maintain constant, vigorous stirring for several hours at a controlled temperature (e.g., 60-80°C) to ensure a homogeneous mixture and complete reaction.[12]

-

-

Washing and Drying:

-

Calcination:

-

Calcine the dried powder in a furnace at a high temperature (e.g., 500-800°C) to convert the hydroxides to erbium-doped zinc oxide nanoparticles.

-

This method involves a chemical reaction in an aqueous solution at elevated temperature and pressure.

Procedure:

-

Precursor Solution Preparation:

-

Dissolve erbium nitrate and other necessary precursors (e.g., yttrium chloride, ytterbium chloride for UCNPs) in deionized water.[7]

-

-

Reaction:

-

Transfer the solution to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to a specific temperature (e.g., 180°C) for a set duration (e.g., 12 hours).[7]

-

-

Purification:

-

Drying:

-

Dry the final product in a vacuum oven at a controlled temperature (e.g., 60°C) for several hours.[7]

-

Visualized Workflow: Synthesis of Erbium-Doped Nanoparticles

The following diagram illustrates the general workflow for the synthesis of erbium-doped nanoparticles using a co-precipitation method.

References

- 1. Erbium(III) nitrate - Wikipedia [en.wikipedia.org]

- 2. americanelements.com [americanelements.com]

- 3. aemree.com [aemree.com]

- 4. Erbium(III) nitrate, hexahydrate, 99.99% 13476-05-6 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 5. Nitric acid, erbium(3+) salt, hexahydrate | ErH12N3O15 | CID 202892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Erbium Nitrate Pentahydrate,Ytterbium Nitrate Pentahydrate,Yttrium Nitrate Hexahydrate [sempukj.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Characterization of Erbium Oxide Nanocrystallites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oiccpress.com [oiccpress.com]

- 10. Physicochemical and nanomedicine applications of phyto-reduced erbium oxide (Er2O3) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of Erbium(III) Nitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erbium(III) nitrate (B79036) hexahydrate (Er(NO₃)₃·6H₂O) is a pink crystalline solid that serves as a crucial precursor in various scientific and industrial applications. Its utility spans from the synthesis of erbium-doped nanoparticles for bio-imaging and photonics to the creation of advanced optical glasses and catalysts. A thorough understanding of its physical properties is paramount for its effective use in research and development, particularly in fields requiring precise material characterization and process control. This guide provides a comprehensive overview of the key physical properties of Erbium(III) nitrate hexahydrate, detailed experimental protocols for their determination, and a summary of its thermal decomposition behavior.

Core Physical Properties

The physical characteristics of Erbium(III) nitrate hexahydrate are summarized in the tables below. It is important to note that the literature sometimes refers to the pentahydrate form (Er(NO₃)₃·5H₂O), which may lead to slight variations in reported values. The data presented here pertains to the hexahydrate form unless otherwise specified.

General and Chemical Properties

| Property | Value |

| Chemical Formula | Er(NO₃)₃·6H₂O[1][2] |

| Molecular Weight | 461.37 g/mol [3] |

| Appearance | Pink crystalline solid[1][4] |

| CAS Number | 13476-05-6[2][3] |

Solubility and Hygroscopic Nature

Erbium(III) nitrate hexahydrate is known for its high solubility in polar solvents.

| Property | Value |

| Solubility in Water | Readily soluble[4] |

| Solubility in Ethanol | Soluble[1][4] |

| Hygroscopic Nature | Hygroscopic; absorbs moisture from the air |

Experimental Protocols

Detailed methodologies for the characterization of key physical properties are provided below. These protocols are designed to be adaptable for standard laboratory settings.

Determination of Solubility

Objective: To quantitatively determine the solubility of Erbium(III) nitrate hexahydrate in a given solvent (e.g., water) at a specific temperature.

Methodology:

-

Preparation: A known volume of the solvent is placed in a thermostatically controlled vessel to maintain a constant temperature.

-

Solute Addition: Small, accurately weighed portions of Erbium(III) nitrate hexahydrate are incrementally added to the solvent while stirring continuously.[5][6]

-

Equilibrium: The addition of the solute continues until a saturated solution is achieved, indicated by the persistence of undissolved solid. The solution is stirred for an extended period to ensure equilibrium is reached.

-

Analysis: A known mass of the saturated solution is carefully decanted and weighed. The solvent is then evaporated, and the mass of the remaining anhydrous Erbium(III) nitrate is determined.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per 100 g of the solvent.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To investigate the thermal stability and decomposition pathway of Erbium(III) nitrate hexahydrate.

Methodology:

-

Instrumentation: A simultaneous TGA-DTA instrument is used for the analysis.[7][8]

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of Erbium(III) nitrate hexahydrate is placed in an inert crucible (e.g., alumina).[9]

-

Experimental Conditions:

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically a continuous flow of an inert gas like nitrogen, to prevent side reactions.[9]

-

Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.[9]

-

Temperature Range: The sample is heated from ambient temperature to a temperature sufficient to ensure complete decomposition (e.g., 800 °C).

-

-

Data Acquisition: The instrument records the sample's mass change (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.[7][8]

-

Data Interpretation: The TGA curve reveals mass loss steps corresponding to dehydration and decomposition, while the DTA curve indicates whether these processes are endothermic or exothermic.[7][8]

Thermal Decomposition Pathway

The thermal decomposition of heavier rare-earth metal nitrate hydrates, including erbium, follows a multi-step process.[10] The decomposition of Erbium(III) nitrate hexahydrate proceeds through the loss of water molecules, followed by the decomposition of the nitrate to form an intermediate oxynitrate, and finally yielding erbium(III) oxide as the final product.[4]

Caption: A simplified logical workflow of the thermal decomposition of Erbium(III) nitrate hexahydrate.

References

- 1. aemree.com [aemree.com]

- 2. americanelements.com [americanelements.com]

- 3. Nitric acid, erbium(3+) salt, hexahydrate | ErH12N3O15 | CID 202892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Erbium(III) nitrate - Wikipedia [en.wikipedia.org]

- 5. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 6. quora.com [quora.com]

- 7. cet-science.com [cet-science.com]

- 8. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 9. benchchem.com [benchchem.com]

- 10. THERMAL DECOMPOSITION OF THE HEAVIER RARE-EARTH METAL NITRATE HYDRATES. THERMOBALANCE AND DIFFERENTIAL THERMAL ANALYSIS STUDIES (Journal Article) | OSTI.GOV [osti.gov]

A Technical Guide to the Solubility of Erbium(III) Nitrate Hexahydrate for Researchers and Drug Development Professionals

Abstract

This technical guide provides a focused overview of the solubility of Erbium(III) Nitrate (B79036) Hexahydrate (Er(NO₃)₃·6H₂O). The document is intended for researchers, scientists, and professionals in drug development who utilize rare-earth compounds in their work. It summarizes the available quantitative and qualitative solubility data in aqueous and organic media. Recognizing the application of erbium compounds in advanced material synthesis, this guide also includes a representative experimental workflow for the synthesis of erbium-doped nanoparticles, a common application in the biomedical field.

Introduction

Erbium(III) nitrate, available as a hexahydrate, is a pink crystalline solid that serves as a key precursor and dopant in various scientific and industrial applications.[1][2] Its utility in fields ranging from optical materials to biomedicine is often predicated on its solubility characteristics in different solvent systems. For researchers in drug development and materials science, a clear understanding of its solubility is crucial for the preparation of homogeneous solutions, the synthesis of nanoparticles for drug delivery and bio-imaging, and the development of novel therapeutic agents. This guide aims to consolidate the available solubility data and provide practical context for its use in a laboratory setting.

Solubility of Erbium(III) Nitrate Hexahydrate

Erbium(III) nitrate hexahydrate is generally characterized by its high solubility in water.[1][3] It is also known to be soluble in certain polar organic solvents. The available data are summarized below.

Aqueous Solubility

Table 1: Quantitative Aqueous Solubility of Erbium(III) Nitrate

| Temperature (°C) | Solubility ( g/100 mL) | Note |

| 25 | 240.8[4] | The specific hydrate (B1144303) form was not specified. |

It is a common trend for the solubility of rare-earth nitrates to increase with rising temperature.

Organic Solvent Solubility

Qualitative data indicates that erbium(III) nitrate is soluble in select organic solvents. This property is particularly relevant for its use in the synthesis of nanomaterials, where precise control over reaction conditions is often required.

Table 2: Qualitative Solubility of Erbium(III) Nitrate in Organic Solvents

| Solvent | Solubility | Reference |

| Ethanol (B145695) | Soluble | [1][2] |

| Acetone | Soluble | [4] |

Currently, specific quantitative solubility data for Erbium(III) nitrate hexahydrate in these organic solvents is not widely reported in publicly available literature.

Experimental Protocols: Determination of Solubility

While specific experimental protocols for determining the solubility of Er(NO₃)₃·6H₂O were not found in the immediate search, a general methodology for determining the solubility of inorganic salts can be described. The isothermal saturation method is a common approach.

Protocol: Isothermal Saturation Method

-

Sample Preparation: An excess amount of Erbium(III) nitrate hexahydrate is added to a known volume of the solvent (e.g., deionized water, ethanol) in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the stirring is stopped, and the solid phase is allowed to settle. A sample of the supernatant saturated solution is then carefully withdrawn using a filtered syringe to avoid transferring any undissolved solid.

-

Concentration Analysis: The concentration of erbium in the saturated solution is determined using an appropriate analytical technique, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS). Gravimetric analysis, by evaporating the solvent and weighing the residual salt, can also be employed.

-

Data Calculation: The solubility is then calculated and typically expressed in grams of solute per 100 mL or 100 g of solvent.

-

Temperature Dependence: To determine the solubility at different temperatures, the entire process is repeated at various temperature points.

Application in Nanoparticle Synthesis: A Representative Workflow

Erbium(III) nitrate is frequently used as a precursor for doping or synthesizing erbium-containing nanoparticles, which have applications in bio-imaging and as carriers for drug delivery.[5] While specific protocols vary widely depending on the desired nanoparticle composition and morphology, a generalized workflow for the synthesis of erbium-doped nanoparticles is presented below. This workflow is adapted from methodologies used for similar rare-earth precursors.[6]

Caption: Generalized workflow for erbium-doped nanoparticle synthesis.

Conclusion

Erbium(III) nitrate hexahydrate exhibits high solubility in water and is soluble in polar organic solvents like ethanol and acetone. While quantitative data, particularly as a function of temperature and in various organic media, remains sparse in readily accessible literature, its solubility profile makes it a versatile precursor for a range of applications in research and development. The provided workflow for nanoparticle synthesis illustrates a key application for this compound in the biomedical field, where its properties are leveraged for the creation of advanced materials for drug delivery and imaging. Further research into its quantitative solubility would be beneficial for optimizing these synthetic processes.

References

Synthesis and Purification of Erbium Nitrate Hexahydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Erbium (III) nitrate (B79036) hexahydrate (Er(NO₃)₃·6H₂O), a crucial precursor in various scientific and industrial applications, including the manufacturing of optical glasses, catalysts, and as a laboratory reagent. This document outlines detailed experimental protocols, data presentation in tabular format, and visual representations of the workflows.

Synthesis of Erbium Nitrate Hexahydrate

The most prevalent and straightforward method for synthesizing Erbium nitrate is the reaction of Erbium (III) oxide (Er₂O₃) with nitric acid (HNO₃). This process involves the dissolution of the oxide in the acid, followed by crystallization to obtain the hexahydrate form.

Experimental Protocol: Synthesis from Erbium Oxide

This protocol details the steps for the synthesis of this compound from Erbium oxide.

Materials:

-

Erbium (III) oxide (Er₂O₃)

-

Concentrated Nitric Acid (68%, reagent grade)

-

Deionized water

Equipment:

-

Glass reactor or beaker

-

Heating mantle or hot plate with magnetic stirring capability

-

Condenser (optional, to prevent evaporation of nitric acid)

-

Buchner funnel and vacuum flask

-

Filter paper

-

Evaporating dish

-

Crystallizing dish

-

Desiccator with a suitable drying agent (e.g., concentrated sulfuric acid)

Procedure:

-

Stoichiometric Calculation: Calculate the required molar amounts of Erbium oxide and nitric acid based on the following balanced chemical equation: Er₂O₃ + 6HNO₃ + 9H₂O → 2Er(NO₃)₃·6H₂O

-

Reaction Setup: In a well-ventilated fume hood, place a precisely weighed amount of Erbium oxide into a glass reactor.

-

Acid Addition: Slowly add a slight excess of concentrated nitric acid to the Erbium oxide under constant stirring. The reaction is exothermic, so the addition should be gradual to control the temperature.

-

Heating and Dissolution: Gently heat the mixture to between 80°C and 100°C while continuously stirring. This will facilitate the dissolution of the Erbium oxide. Continue heating until a clear, pink solution is obtained, indicating the complete reaction of the oxide.

-

Concentration: Transfer the resulting Erbium nitrate solution to an evaporating dish and heat it gently to evaporate excess water and nitric acid. Concentrate the solution until it becomes viscous or until crystals start to form on a cooled glass rod dipped into the solution. Avoid overheating, which can lead to the decomposition of the nitrate.

-

Crystallization: Allow the concentrated solution to cool slowly to room temperature in a crystallizing dish. For higher yield, the solution can be further cooled in an ice bath. Pink crystals of this compound will precipitate.

-

Isolation and Washing: Separate the crystals from the mother liquor by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any residual impurities.

-

Drying: Dry the purified crystals in a desiccator over a suitable drying agent until a constant weight is achieved.

Synthesis Workflow

An In-Depth Technical Guide to the Thermal Decomposition of Erbium Nitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of erbium nitrate (B79036) hexahydrate (Er(NO₃)₃·6H₂O), a critical process in the synthesis of erbium-based materials for various applications, including in the pharmaceutical and materials science sectors. Understanding the precise thermal behavior of this compound is essential for controlling the stoichiometry and morphology of the final products.

Thermal Decomposition Pathway

The thermal decomposition of erbium nitrate hexahydrate is a multi-step process that involves dehydration, hydrolysis, and the eventual formation of erbium oxide. The decomposition pattern of erbium nitrate is similar to that of other heavy rare earth nitrates, such as those of holmium and thulium. The process can be broadly categorized into the following stages:

-

Dehydration: The initial stage involves the loss of the six water molecules of hydration. This process typically occurs in several overlapping steps at relatively low temperatures.

-

Formation of Intermediates: Following dehydration, the anhydrous erbium nitrate begins to decompose, forming intermediate compounds such as erbium oxynitrate (ErONO₃).

-

Final Decomposition to Oxide: At higher temperatures, the intermediate compounds further decompose to yield the final product, erbium(III) oxide (Er₂O₃).

The overall decomposition reaction can be summarized as follows:

2--INVALID-LINK-- → Er₂O₃(s) + 6NO₂(g) + 1.5O₂(g) + 12H₂O(g)

Quantitative Thermal Analysis Data

The precise temperatures and mass losses associated with each decomposition step are critical for process control. The following table summarizes the quantitative data obtained from thermogravimetric analysis (TGA) and differential thermal analysis (DTA) of this compound.

| Decomposition Stage | Temperature Range (°C) | Key Events | Theoretical Mass Loss (%) |

| I | Ambient - 200 | Loss of water of hydration (Dehydration) | 23.42 |

| II | 200 - 400 | Formation of anhydrous Er(NO₃)₃ and initial decomposition | - |

| III | 400 - 500 | Formation of erbium oxynitrate (ErONO₃) | - |

| IV | > 500 | Decomposition of ErONO₃ to erbium(III) oxide (Er₂O₃) | 58.36 (cumulative) |

Note: The temperature ranges and mass losses can vary slightly depending on experimental conditions such as heating rate and atmosphere.

Experimental Protocols

The characterization of the thermal decomposition of this compound is primarily conducted using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Thermogravimetric Analysis (TGA)

Objective: To continuously measure the mass of a sample as a function of temperature, providing quantitative information about the different decomposition steps.

Methodology:

-

Instrument: A high-resolution thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment is typically conducted under a controlled atmosphere, such as a continuous flow of dry nitrogen or air, to ensure reproducibility.

-

Heating Program: A linear heating rate is applied, commonly in the range of 5-20 °C/min, from ambient temperature to approximately 800-1000 °C.

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The derivative of the TGA curve (DTG) is used to identify the temperatures at which the rate of mass loss is at a maximum, corresponding to the peak of each decomposition stage.

Differential Thermal Analysis (DTA)

Objective: To measure the temperature difference between a sample and an inert reference material as the two are subjected to the same temperature program. This provides information on the energetics of the decomposition processes (i.e., whether they are endothermic or exothermic).

Methodology:

-

Instrument: A differential thermal analyzer, often coupled with a TGA instrument (simultaneous TGA-DTA).

-

Sample and Reference: A small sample of this compound and an inert reference material (e.g., calcined alumina) are placed in separate, identical crucibles.

-

Experimental Conditions: The heating rate and atmosphere are typically matched to the TGA experiment for direct correlation of thermal events.

-

Data Analysis: The DTA curve shows peaks corresponding to thermal events. Endothermic peaks (heat absorption) are typically associated with dehydration and decomposition, while exothermic peaks (heat release) can indicate phase transitions or oxidative decomposition.

Visualizing the Decomposition Pathway

The following diagrams, generated using Graphviz, illustrate the logical flow of the thermal decomposition process and a typical experimental workflow for its analysis.

Caption: Thermal decomposition pathway of this compound.

Caption: Experimental workflow for TGA/DTA analysis.

Crystal Structure Analysis of Erbium Nitrate Hydrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure analysis of erbium nitrate (B79036) hydrates. It is intended for professionals in research and development who require a detailed understanding of the material's crystallographic properties and the methodologies used for its characterization. While the focus is on the hexahydrated form, this guide also presents comprehensive data on the closely related pentahydrate, for which detailed structural information is more readily available in scientific literature.

Introduction

Erbium(III) nitrate (Er(NO₃)₃) is an inorganic salt of the rare earth element erbium. It typically crystallizes from aqueous solutions as a hydrate, with the pentahydrate and hexahydrate being common forms.[1] These compounds are notable for their pink crystals and high solubility in water and ethanol.[1][2] As a source of erbium ions, which exhibit characteristic pink fluorescence, these compounds are valuable precursors for the synthesis of optical materials, catalysts, and structural ceramics.[3][4] Understanding the precise crystal structure is crucial for controlling the properties of these advanced materials and for applications in fields such as drug development, where lanthanide complexes are explored as imaging and therapeutic agents.

While hexahydrates are structurally well-characterized for lighter lanthanides, the heavier elements in the series, including erbium, present a more complex picture. For some of the heavier rare earth elements, the pentahydrate is the most hydrated form for which a complete crystal structure has been determined.[5]

Physicochemical and Crystallographic Data

The fundamental properties of erbium(III) nitrate hexahydrate are summarized below. Due to the availability of detailed single-crystal X-ray diffraction data for the pentahydrate form, its crystallographic parameters are presented for comparative analysis.

Table 1: General Properties of Erbium(III) Nitrate Hexahydrate

| Property | Value | Reference(s) |

| Chemical Formula | Er(NO₃)₃·6H₂O | [2][3] |

| IUPAC Name | erbium(3+);trinitrate;hexahydrate | [6] |

| Molar Mass | 461.37 g/mol | [4][6] |

| Appearance | Pink, crystalline solid | [1][2][4] |

| Solubility | Soluble in water and ethanol | [1] |

| CAS Number | 13476-05-6 | [3][6] |

Table 2: Crystallographic Data for Erbium(III) Nitrate Pentahydrate (Er(NO₃)₃·5H₂O)

The following data represents the most detailed structural analysis available for an erbium nitrate hydrate.

| Parameter | Value | Reference(s) |

| Chemical Formula | H₁₀ErN₃O₁₄ | [5][7] |

| Crystal System | Triclinic | [5][7] |

| Space Group | P-1 | [5][7] |

| a (Å) | 6.5913(4) | [5][7] |

| b (Å) | 9.5211(5) | [5][7] |

| c (Å) | 10.4936(6) | [5][7] |

| α (°) | 63.742(4) | [5][7] |

| β (°) | 84.551(5) | [5][7] |

| γ (°) | 76.038(5) | [5][7] |

| Volume (ų) | 573.09(6) | [5][7] |

| Z (Formula units/cell) | 2 | [5][7] |

| Temperature (K) | 223 | [5][7] |

| R_gt(F) | 0.0141 | [7] |

| wR_ref(F²) | 0.0318 | [7] |

In the structure of the pentahydrate, the Erbium(III) ion is coordinated by ten oxygen atoms.[7] These coordinating atoms originate from three bidentate nitrate anions and four water molecules, forming a complex cation formulated as [Er(NO₃)₃(H₂O)₄]⁺. The fifth water molecule exists as a free water molecule within the crystal lattice.[7]

Experimental Protocols

Synthesis and Single Crystal Growth

A standard method for synthesizing erbium(III) nitrate and growing single crystals suitable for X-ray diffraction is as follows:

-

Dissolution : Dissolve high-purity erbium(III) oxide (Er₂O₃) or erbium(III) hydroxide (B78521) (Er(OH)₃) in a stoichiometric excess of concentrated nitric acid (HNO₃) with gentle heating.[1]

-

Er₂O₃ + 6 HNO₃ → 2 Er(NO₃)₃ + 3 H₂O

-

-

Concentration : Slowly evaporate the resulting pink solution at room temperature or slightly elevated temperatures (e.g., in a desiccator over a drying agent like CaCl₂) to achieve supersaturation.

-

Crystallization : Allow the supersaturated solution to stand undisturbed. Pink crystals will form over a period of several days.

-

Isolation : Isolate a well-formed single crystal of suitable size (typically 0.1-0.3 mm in each dimension) for analysis.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the atomic arrangement within a crystalline solid.[8] The general workflow is outlined below and visualized in the subsequent diagram.

-

Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection : The mounted crystal is placed in an X-ray diffractometer. It is cooled (e.g., to 223 K as in the reference study) to minimize thermal vibrations of the atoms.[7] A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all possible lattice planes to the beam.[9]

-

Diffraction Pattern : As the X-rays interact with the crystal's electron clouds, they are diffracted at specific angles, dictated by Bragg's Law (nλ = 2d sinθ).[8][9] A detector records the position and intensity of thousands of diffracted reflections.

-

Structure Solution : The collected data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.

-

Structure Refinement : An atomic model is built into the electron density map. The positions and displacement parameters of all atoms are then refined against the experimental data to achieve the best possible fit, minimizing the difference between observed and calculated structure factors.[5]

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the decomposition of hydrated salts.

-

Sample Preparation : A small, precisely weighed amount of the crystalline sample (e.g., 5-10 mg) is placed in a crucible (e.g., alumina (B75360) or platinum).

-

Analysis : The sample is heated in the TGA/DSC instrument under a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate (e.g., 10 °C/min).

-

Data Interpretation :

-

TGA : Measures the change in mass as a function of temperature. Stepwise mass losses correspond to the removal of water molecules, followed by the decomposition of the nitrate to form an oxynitrate and finally erbium oxide (Er₂O₃) at higher temperatures.[1]

-

DSC : Measures the heat flow into or out of the sample. Endothermic peaks typically correspond to dehydration and decomposition events.

-

Spectroscopic Analysis

Infrared (IR) spectroscopy can be used to confirm the presence of nitrate ions and water molecules.

-

Sample Preparation : The crystalline sample is finely ground and mixed with potassium bromide (KBr) to form a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition : An IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Spectral Interpretation :

-

Water : Broad absorption bands around 3200-3500 cm⁻¹ correspond to O-H stretching vibrations of the water molecules. A bending mode is typically observed near 1640 cm⁻¹.

-

Nitrate : The nitrate ion (NO₃⁻) has characteristic vibrational modes. In a hydrated crystal, the degeneracy of these modes may be lifted, leading to multiple absorption bands. Strong absorptions related to N-O stretching are expected in the 1300-1500 cm⁻¹ region.[10]

-

Conclusion

The analysis of erbium nitrate hydrates reveals a complex structural chemistry characteristic of the heavier lanthanides. While detailed crystallographic data for the hexahydrate form remains elusive in published literature, the well-defined structure of the pentahydrate, [Er(NO₃)₃(H₂O)₄]·H₂O, provides a crucial reference point. The methodologies of single-crystal X-ray diffraction, thermal analysis, and spectroscopy collectively offer a robust framework for the complete characterization of these materials. For professionals in materials science and drug development, a precise understanding of these structures is paramount for designing novel materials and therapeutic agents with tailored properties. Future research should aim to definitively isolate and structurally characterize the hexahydrated form to complete the structural picture for this important erbium compound.

References

- 1. Erbium(III) nitrate - Wikipedia [en.wikipedia.org]

- 2. aemree.com [aemree.com]

- 3. americanelements.com [americanelements.com]

- 4. Erbium(III) nitrate, hexahydrate, 99.99% 13476-05-6 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 5. researchgate.net [researchgate.net]

- 6. Nitric acid, erbium(3+) salt, hexahydrate | ErH12N3O15 | CID 202892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. X-ray Diffraction (XRD) | Anton Paar Wiki [wiki.anton-paar.com]

- 9. fhi.mpg.de [fhi.mpg.de]

- 10. bromine.cchem.berkeley.edu [bromine.cchem.berkeley.edu]

A Technical Guide to High-Purity Erbium Nitrate Hexahydrate for Researchers and Drug Development Professionals

An in-depth exploration of commercial suppliers, experimental applications, and relevant biological pathways for high-purity Erbium (III) nitrate (B79036) hexahydrate in advanced research and therapeutic development.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in utilizing high-purity Erbium (III) nitrate hexahydrate. This document provides a detailed overview of commercial suppliers, experimental protocols for the synthesis of erbium-doped nanoparticles for drug delivery and photodynamic therapy, and an examination of the apoptotic signaling pathways implicated in the therapeutic action of erbium-based nanomaterials.

Commercial Suppliers of High-Purity Erbium Nitrate Hexahydrate

The selection of a suitable supplier for high-purity Erbium (III) nitrate hexahydrate is a critical first step in any research or development endeavor. Purity, consistency, and available grades are paramount for reproducible and reliable experimental outcomes. The following table summarizes key information from prominent commercial suppliers.

| Supplier | Purity Levels Offered | Available Grades | Notes |

| American Elements | 99.9% (3N), 99.99% (4N), 99.999% (5N) | Reagent, Technical, Pharmaceutical, Optical, Mil-Spec | Offers custom purities and packaging. Provides Certificate of Analysis (CoA).[1] |

| Ottokemi | 99.99% | Laboratory Reagent | Provides CoA and material safety data sheet (MSDS).[2] |

| Strem Chemicals | 99.9%-Er (REO) | High Purity | Offers detailed product specifications and safety data sheets.[3] |

| E FORU | 99% to 99.9999% (2N to 6N) | Standard and Custom Grades | Specializes in high-purity materials and offers various particle sizes.[4] |

| Chemsrc | 99.99% | Not specified | Provides basic physicochemical properties and lists multiple suppliers.[5] |

Experimental Protocols: Synthesis of Erbium-Doped Nanoparticles

Erbium (III) nitrate hexahydrate is a common precursor for the synthesis of erbium-doped nanoparticles, particularly upconversion nanoparticles (UCNPs), which have shown significant promise in biomedical applications such as bioimaging, drug delivery, and photodynamic therapy (PDT).[6][7] These nanoparticles can convert near-infrared (NIR) light to visible or ultraviolet light, allowing for deep tissue penetration.[6]

Protocol 1: Hydrothermal Synthesis of NaYF₄:Yb,Er Upconversion Nanoparticles

This protocol describes a common method for synthesizing oleate-capped NaYF₄ nanoparticles co-doped with ytterbium (Yb³⁺) as a sensitizer (B1316253) and erbium (Er³⁺) as an activator.

Methodology:

-

Precursor Preparation: In a flask, dissolve yttrium (III) chloride hexahydrate (YCl₃·6H₂O), ytterbium (III) chloride hexahydrate (YbCl₃·6H₂O), and erbium (III) chloride hexahydrate (ErCl₃·6H₂O) in a 78:20:2 molar ratio in a solution of oleic acid and 1-octadecene. Note: Erbium (III) nitrate hexahydrate can be used as the erbium source with appropriate stoichiometric adjustments.

-

Heating and Degassing: Heat the mixture to 160°C under vacuum with vigorous stirring for 30 minutes to form the lanthanide-oleate precursors and remove water.

-

Nanoparticle Formation: Cool the solution to room temperature. A methanol (B129727) solution containing ammonium (B1175870) fluoride (B91410) (NH₄F) and sodium hydroxide (B78521) (NaOH) is then added dropwise with continuous stirring.

-

Reaction and Growth: The mixture is heated to 300°C under an argon atmosphere and maintained at this temperature for 1 hour to allow for nanoparticle growth.

-

Purification: After cooling, the nanoparticles are precipitated with ethanol (B145695) and collected by centrifugation. The nanoparticles are washed multiple times with ethanol and water to remove unreacted precursors and byproducts.

-

Dispersion: The final oleate-capped nanoparticles can be dispersed in nonpolar organic solvents like cyclohexane.[7]

References

- 1. americanelements.com [americanelements.com]

- 2. Erbium(III) nitrate, hexahydrate, 99.99% 13476-05-6 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 3. strem.com [strem.com]

- 4. Erbium(III) Nitrate Hexahydrate,CAS : 13476-05-6 [eforu-chemical.com]

- 5. This compound | CAS#:13476-05-6 | Chemsrc [chemsrc.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to Erbium(III) Nitrate Hexahydrate (CAS No. 13476-05-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Erbium(III) nitrate (B79036) hexahydrate (CAS No. 13476-05-6), a hydrated salt of erbium from the lanthanide series. This document collates available physicochemical data, safety information, and general experimental procedures. It is intended to serve as a foundational resource for professionals in research and development who are utilizing or investigating this compound.

Chemical Identity and Properties

Erbium(III) nitrate hexahydrate is an inorganic compound with the chemical formula Er(NO₃)₃·6H₂O.[1][2] It presents as a pink crystalline solid.[2][3] This compound is known to be soluble in water and ethanol.[4]

Table 1: General and Physicochemical Properties of Erbium(III) Nitrate Hexahydrate

| Property | Value | Reference(s) |

| CAS Number | 13476-05-6 | [1][2] |

| Molecular Formula | Er(NO₃)₃·6H₂O (or ErH₁₂N₃O₁₅) | [1][2] |

| Molecular Weight | 461.37 g/mol | [1][2] |

| Appearance | Pink, crystalline powder or solid | [2][3] |

| Melting Point | Data not available for the hexahydrate. Anhydrous form melts at 430 °C. | [4] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Soluble in water and ethanol | [4] |

Synthesis and Reactions

Synthesis from Metallic Erbium

Metallic erbium can be dissolved in nitric acid to yield erbium(III) nitrate, nitrogen dioxide, and water.

Reaction: Er + 6 HNO₃ → Er(NO₃)₃ + 3 NO₂ + 3 H₂O[4]

Synthesis from Erbium Oxide or Hydroxide (B78521)

A common method involves the reaction of erbium(III) oxide or erbium(III) hydroxide with nitric acid.

Reactions: Er₂O₃ + 6 HNO₃ → 2 Er(NO₃)₃ + 3 H₂O Er(OH)₃ + 3 HNO₃ → Er(NO₃)₃ + 3 H₂O[4]

Synthesis via Nitrogen Dioxide

Metallic erbium can also react with dinitrogen tetroxide (N₂O₄) to produce erbium(III) nitrate and nitrogen monoxide.

Reaction: Er + 3 N₂O₄ → Er(NO₃)₃ + 3 NO[4]

A general workflow for the synthesis starting from Erbium Oxide is depicted below.

Thermal Decomposition

Upon heating, hydrated erbium(III) nitrate undergoes thermal decomposition. The process involves the initial loss of water molecules, followed by the decomposition of the nitrate to form an intermediate oxynitrate (ErONO₃) and subsequently erbium(III) oxide (Er₂O₃) at higher temperatures.[4]

A study on the thermal decomposition of various rare-earth metal nitrate hydrates, including erbium, confirmed this multi-step decomposition pattern through thermobalance and differential thermal analysis.

A generalized workflow for the thermal decomposition is presented below.

Spectroscopic Data

Applications

Erbium(III) nitrate hexahydrate serves as a precursor in the synthesis of other erbium compounds and materials. Its applications include:

-

Laboratory Reagent: Used in various chemical research applications.[1]

-

Optical Materials: Utilized in the manufacturing of optical glasses and fibers.[1]

-

Ceramics: Employed in the production of structural ceramics.[1]

-

Catalysis: Acts as a catalyst in certain chemical reactions.[1]

Safety and Handling

Erbium(III) nitrate hexahydrate is classified as an oxidizing agent and can intensify fires. It is also reported to cause skin and eye irritation.[5]

Table 2: GHS Hazard Information

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Oxidizing Solid | GHS03 (Flame over circle) | Danger | H272: May intensify fire; oxidizer. |

| Skin Irritation | GHS07 (Exclamation mark) | Warning | H315: Causes skin irritation. |

| Eye Irritation | GHS07 (Exclamation mark) | Warning | H319: Causes serious eye irritation. |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07 (Exclamation mark) | Warning | H335: May cause respiratory irritation. |

Precautionary Statements:

-

P220: Keep/Store away from clothing/combustible materials.[2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

It is imperative to consult the full Safety Data Sheet (SDS) before handling this chemical.[2][5] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and lab coats, should be strictly followed.[5] Work should be conducted in a well-ventilated area or under a fume hood.[5]

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of Erbium(III) nitrate hexahydrate are proprietary to chemical manufacturers and research institutions. The following are generalized methodologies based on common laboratory practices for handling similar inorganic salts.

General Protocol for Synthesis from Erbium(III) Oxide

-

Reagents and Equipment:

-

Erbium(III) oxide (Er₂O₃)

-

Concentrated Nitric Acid (HNO₃)

-

Deionized water

-

Glass reaction vessel (e.g., beaker or flask)

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Filtration apparatus (e.g., Buchner funnel and filter paper)

-

Crystallizing dish

-

Fume hood

-

-

Procedure:

-

In a fume hood, carefully add a stoichiometric amount of Erbium(III) oxide to a reaction vessel containing a magnetic stir bar.

-

Slowly and cautiously add concentrated nitric acid to the vessel while stirring. The reaction may be exothermic.

-

Gently heat the mixture to facilitate the dissolution of the solid. Continue stirring until a clear, pink solution is obtained.

-

If any unreacted solid remains, filter the hot solution.

-

Transfer the clear filtrate to a crystallizing dish.

-

Allow the solution to cool slowly to room temperature to promote the formation of crystals. Further cooling in an ice bath may enhance crystallization.

-

Isolate the pink crystals by filtration.

-

Wash the crystals with a small amount of cold deionized water.

-

Dry the crystals in a desiccator or at a low temperature in a vacuum oven.

-

General Protocol for Thermal Decomposition Analysis (TGA)

-

Equipment:

-

Thermogravimetric Analyzer (TGA)

-

High-purity inert gas (e.g., Nitrogen or Argon)

-

-

Procedure:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Accurately weigh a small sample (typically 5-10 mg) of Erbium(III) nitrate hexahydrate into a TGA crucible (e.g., alumina (B75360) or platinum).

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas at a constant flow rate (e.g., 20-50 mL/min).

-

Heat the sample from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature.

-

Analyze the resulting thermogram to identify the temperature ranges of dehydration and decomposition steps.

-

Conclusion

Erbium(III) nitrate hexahydrate is a valuable precursor and reagent in various fields of chemical research and materials science. While some of its physicochemical properties are well-documented, specific data such as melting and boiling points for the hexahydrate form require further experimental determination. The synthesis and decomposition pathways are generally understood, providing a basis for its application in the development of advanced materials. Adherence to strict safety protocols is essential when handling this oxidizing and irritant compound. This guide serves as a starting point for researchers, and further investigation into specific experimental conditions is recommended for any practical application.

References

- 1. Erbium nitrate hexahydrate | CAS#:13476-05-6 | Chemsrc [chemsrc.com]

- 2. Erbium(III) nitrate, hexahydrate, 99.99% 13476-05-6 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. Erbium(III) nitrate - Wikipedia [en.wikipedia.org]

- 5. americanelements.com [americanelements.com]

An In-depth Technical Guide to the Hygroscopic Nature of Erbium (III) Nitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erbium (III) nitrate (B79036) hexahydrate (Er(NO₃)₃·6H₂O) is a pink crystalline solid with significant applications in various scientific and industrial fields, including as a laboratory reagent, in the manufacturing of optical glasses, and as a catalyst.[1] A critical, yet often overlooked, characteristic of this compound is its pronounced hygroscopic and deliquescent nature. This technical guide provides a comprehensive overview of the hygroscopic properties of Erbium (III) nitrate hexahydrate, detailing its interaction with atmospheric moisture and the resulting implications for its handling, storage, and application. This document synthesizes available data on its physical and chemical properties and outlines the key experimental protocols for characterizing its hygroscopicity.

Introduction

Erbium (III) nitrate hexahydrate is a hydrated salt of erbium, a rare earth element.[2] Like many hydrated metal nitrates, it exhibits a strong affinity for water.[3] The presence of six water molecules in its crystalline structure indicates its inherent interaction with water. Understanding the hygroscopic nature of this compound is paramount for ensuring its stability, purity, and performance in moisture-sensitive applications.[3] Hygroscopicity refers to the ability of a substance to attract and hold water molecules from the surrounding environment, while deliquescence is the process by which a hygroscopic substance absorbs enough moisture to dissolve and form an aqueous solution.[4] Erbium (III) nitrate hexahydrate is known to be deliquescent.

This guide will delve into the fundamental principles of hygroscopicity, the specific behavior of Erbium (III) nitrate hexahydrate when exposed to moisture, and the analytical techniques employed to quantify this behavior.

Physicochemical Properties of Erbium (III) Nitrate Hexahydrate

A summary of the key physicochemical properties of Erbium (III) nitrate hexahydrate is presented in Table 1. These properties are fundamental to understanding its interaction with water.

| Property | Value | Reference |

| Chemical Formula | Er(NO₃)₃·6H₂O | [5] |

| Molecular Weight | 461.37 g/mol | [5] |

| Appearance | Pink crystalline solid | [1] |

| Solubility in Water | Soluble | [2] |

| Hygroscopic Nature | Hygroscopic and Deliquescent | |

| Vapor Pressure | 49.8 mmHg at 25°C | [6] |

Table 1: Physicochemical Properties of Erbium (III) Nitrate Hexahydrate

Hygroscopic Behavior and Moisture Interaction

The hygroscopic nature of Erbium (III) nitrate hexahydrate is primarily driven by the strong affinity of the erbium cation and nitrate anions for water molecules. When exposed to an environment with a certain relative humidity (RH), the solid crystals will begin to adsorb water onto their surface. As the RH increases, the amount of adsorbed water increases, which can lead to changes in the physical state of the compound.

Moisture-Induced Phase Transitions

The interaction with atmospheric moisture can be represented by the following logical progression:

Caption: Moisture interaction pathway for Erbium (III) nitrate hexahydrate.

Experimental Characterization of Hygroscopicity

Several analytical techniques are employed to quantitatively assess the hygroscopic nature of materials like Erbium (III) nitrate hexahydrate. These methods provide crucial data for determining moisture sorption isotherms, critical relative humidity, and the kinetics of water absorption.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled relative humidity at a constant temperature. The resulting data is used to generate a moisture sorption isotherm, which plots the equilibrium moisture content as a function of RH.

Experimental Protocol for DVS Analysis:

-

Sample Preparation: A small, accurately weighed sample of Erbium (III) nitrate hexahydrate (typically 5-20 mg) is placed in the DVS instrument's microbalance.

-

Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25°C) until a stable mass is achieved. This establishes the dry mass of the sample.

-

Sorption/Desorption Cycle: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH) for the sorption phase. At each step, the sample mass is allowed to equilibrate. Following the sorption phase, the RH is decreased in a similar stepwise manner back to 0% RH to obtain the desorption isotherm.

-

Data Analysis: The change in mass at each RH step is recorded and used to calculate the percentage of water uptake. The sorption and desorption isotherms are then plotted.

The following diagram illustrates a typical DVS experimental workflow:

Caption: A generalized workflow for Dynamic Vapor Sorption (DVS) analysis.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For hydrated salts like Erbium (III) nitrate hexahydrate, TGA is instrumental in determining the temperature at which dehydration occurs and the number of water molecules lost at each stage.

Experimental Protocol for TGA Analysis:

-

Sample Preparation: A small, accurately weighed sample of Erbium (III) nitrate hexahydrate is placed in a TGA sample pan.

-

Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Acquisition: The mass of the sample is continuously monitored as the temperature increases.

-

Data Analysis: The resulting TGA curve plots mass loss against temperature, revealing the temperatures of dehydration and decomposition. Studies on various metal nitrate hydrates show that they typically begin to lose water of hydration in the temperature range of 35-70°C.[8]

Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content of a substance. It can be used to quantify the amount of water present in a sample of Erbium (III) nitrate hexahydrate at a given time, providing a baseline for hygroscopicity studies or for quality control purposes.

Experimental Protocol for Karl Fischer Titration:

-

Titrator Preparation: The Karl Fischer titrator is prepared with the appropriate reagents.

-

Sample Introduction: A precisely weighed sample of Erbium (III) nitrate hexahydrate is introduced into the titration vessel containing a solvent (e.g., anhydrous methanol).

-

Titration: The sample is titrated with the Karl Fischer reagent, which reacts stoichiometrically with water.

-

Endpoint Detection: The endpoint of the titration is determined potentiometrically.

-

Calculation: The water content is calculated based on the amount of titrant consumed.

Implications for Handling, Storage, and Drug Development

The hygroscopic and deliquescent nature of Erbium (III) nitrate hexahydrate has significant practical implications:

-

Handling: Handling should be performed in a controlled environment, such as a glove box or a dry room with low relative humidity, to prevent moisture uptake.

-

Storage: The compound must be stored in tightly sealed containers with a desiccant to protect it from atmospheric moisture.

-

Drug Development: In pharmaceutical applications, the hygroscopicity of an active pharmaceutical ingredient (API) or excipient can affect its stability, dissolution rate, and manufacturability. Therefore, a thorough understanding and characterization of the hygroscopic properties of Erbium (III) nitrate hexahydrate are essential if it is to be considered for use in drug formulations. The interaction with moisture can lead to physical changes such as caking and clumping, as well as potential chemical degradation.

The following decision-making workflow can guide the handling and storage of hygroscopic materials like Erbium (III) nitrate hexahydrate:

Caption: Decision workflow for handling and storing Erbium (III) nitrate hexahydrate.

Conclusion

The hygroscopic and deliquescent properties of Erbium (III) nitrate hexahydrate are critical considerations for its effective use in research and development. While qualitative descriptions of its affinity for water are available, there is a notable lack of specific quantitative data in the public domain, such as its moisture sorption isotherm and critical relative humidity. The experimental protocols outlined in this guide, including Dynamic Vapor Sorption, Thermogravimetric Analysis, and Karl Fischer titration, provide a robust framework for the systematic characterization of these properties. For scientists and professionals in drug development, a thorough understanding and quantification of the hygroscopic nature of Erbium (III) nitrate hexahydrate are essential for ensuring product stability, performance, and quality. Further research to determine the specific hygroscopic parameters of this compound is highly recommended.

References

- 1. Erbium(III) nitrate, hexahydrate, 99.99% 13476-05-6 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 2. Erbium(III) nitrate - Wikipedia [en.wikipedia.org]

- 3. Rare Earth Nitrate Hydrous Manufacturer, Rare Earth Nitrate Hydrous Exporter from China [rarearthchemicals.com]

- 4. Hygroscopy - Wikipedia [en.wikipedia.org]

- 5. Nitric acid, erbium(3+) salt, hexahydrate | ErH12N3O15 | CID 202892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:13476-05-6 | Chemsrc [chemsrc.com]

- 7. Hydration-Induced Phase Transitions in Surfactant and Lipid Films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uh-ir.tdl.org [uh-ir.tdl.org]

An In-depth Technical Guide to Erbium Nitrate Hexahydrate for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of erbium nitrate (B79036) hexahydrate, a water-soluble crystalline erbium source with significant applications in research and development. This document details its chemical and physical properties, provides an experimental protocol for its use in nanoparticle synthesis, and outlines its primary applications relevant to scientific professionals.

Core Properties of Erbium Nitrate Hexahydrate

Erbium (III) nitrate hexahydrate is an inorganic salt that appears as pink crystals.[1][2][3] It is readily soluble in water and ethanol (B145695).[1][3] As a source of erbium, its ions are known for their characteristic pink fluorescence, which makes them valuable in optical and imaging applications.[4] It is a highly water-soluble crystalline Erbium source that is compatible with nitrates and lower (acidic) pH.[4] All metallic nitrates, including erbium nitrate, are inorganic salts of a given metal cation and the nitrate anion.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound:

| Property | Value |

| Molecular Formula | Er(NO₃)₃·6H₂O / ErH₁₂N₃O₁₅[1][2][5] |

| Molecular Weight | 461.37 g/mol [2][5] |

| Appearance | Pink crystals[1][2] |

| Solubility | Soluble in water and ethanol[1][3] |

| CAS Number | 13476-05-6[2][3][5] |

Applications in Research and Development

This compound serves as a precursor for the production of ultra-high purity compounds and nanoscale materials.[4] Its applications are diverse, ranging from its use as a laboratory reagent to its role in the manufacturing of optical glasses, structural ceramics, and catalysts.[2] For professionals in drug development and biomedical research, its most pertinent application is in the synthesis of erbium-doped nanoparticles for bioimaging and as a component in advanced optical devices.[6]

Experimental Protocol: Co-Precipitation Synthesis of Erbium-Doped Zinc Oxide Nanoparticles

This section details a generalized experimental protocol for the synthesis of zinc oxide (ZnO) nanoparticles doped with erbium, utilizing this compound as the erbium precursor. This method is a versatile, bottom-up approach for producing nanocrystals.[6]

1. Precursor Preparation: [6]

-

Zinc Precursor Solution: Prepare an aqueous solution of a zinc salt, such as zinc acetate (B1210297) (Zn(CH₃COO)₂).

-

Erbium Precursor Solution: Prepare a separate aqueous solution of this compound (Er(NO₃)₃·6H₂O). The concentration of this solution will determine the final doping percentage of erbium in the nanoparticles (typically 0.5 to 5 at.%).

-

Precipitating Agent: Prepare a solution of a precipitating agent, such as sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH).

2. Reaction and Co-Precipitation: [6]

-

Combine the zinc and erbium precursor solutions in the desired molar ratios under vigorous stirring.

-

Slowly add the precipitating agent dropwise to the mixed solution. This will induce the co-precipitation of zinc hydroxide and erbium hydroxide.

-

Maintain constant and vigorous stirring for several hours at a controlled temperature (e.g., 60-80°C) to ensure a homogeneous mixture and complete reaction.

3. Washing and Drying: [6]

-

Collect the resulting precipitate by centrifugation.

-

Wash the collected precipitate multiple times with deionized water and then with ethanol to remove any unreacted ions and byproducts.

-

Dry the washed precipitate in an oven at a low temperature (e.g., 80-100°C) for 12-24 hours to remove the solvents.

4. Calcination:

-

The dried powder is then calcined at a higher temperature to convert the hydroxides into erbium-doped zinc oxide nanoparticles.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the co-precipitation synthesis of erbium-doped ZnO nanoparticles.

References

- 1. aemree.com [aemree.com]

- 2. Erbium(III) nitrate, hexahydrate, 99.99% 13476-05-6 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 3. Erbium(III) nitrate - Wikipedia [en.wikipedia.org]

- 4. americanelements.com [americanelements.com]

- 5. Nitric acid, erbium(3+) salt, hexahydrate | ErH12N3O15 | CID 202892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Basic Chemical Reactions of Erbium Nitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical reactions involving erbium nitrate (B79036) hexahydrate (Er(NO₃)₃·6H₂O). This document details key reactions such as thermal decomposition, hydrolysis, precipitation, and its application as a precursor in the synthesis of advanced nanomaterials, including erbium oxide nanoparticles and metal-organic frameworks (MOFs). The information presented is intended to be a valuable resource for researchers and professionals engaged in materials science, nanotechnology, and drug development.

Thermal Decomposition of Erbium Nitrate Hexahydrate

The thermal decomposition of this compound is a multi-step process that ultimately yields erbium oxide (Er₂O₃), a technologically important material. The decomposition pathway involves dehydration, followed by the decomposition of the anhydrous nitrate through an oxynitrate intermediate.

The thermal decomposition of heavier rare-earth metal nitrate hydrates, including those of erbium, has been studied using thermobalance and differential thermal analysis (DTA). These studies classify the decomposition patterns of these compounds into distinct groups.

A proposed reaction pathway for the thermal decomposition is as follows:

-

Dehydration: The initial stage involves the loss of water molecules.

-

Formation of Erbium Oxynitrate: The anhydrous or partially hydrated nitrate then decomposes to form an intermediate erbium oxynitrate (ErONO₃).

-

Formation of Erbium Oxide: Finally, the erbium oxynitrate decomposes to form erbium oxide (Er₂O₃).

The precise temperature ranges for these transitions can vary depending on factors such as the heating rate and the atmosphere.

Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

This protocol outlines a general procedure for analyzing the thermal decomposition of this compound.

Objective: To determine the temperature ranges and corresponding mass losses for the decomposition of this compound.

Materials and Equipment:

-

This compound (Er(NO₃)₃·6H₂O)

-

Thermogravimetric Analyzer (TGA) coupled with a Differential Thermal Analyzer (DTA)

-

Inert sample pans (e.g., alumina (B75360) or platinum)

-

High-purity inert gas (e.g., nitrogen or argon)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA sample pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with the inert gas at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C for 10 minutes.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Record the mass change (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.

-

Data Analysis:

-

Plot the mass percentage versus temperature (TGA curve) and the DTA signal versus temperature (DTA curve).

-

Identify the temperature ranges for each distinct mass loss step and the corresponding peak temperatures from the DTA curve.

-

Calculate the experimental mass loss for each step and compare it to the theoretical mass loss for the proposed decomposition reactions.

-

Quantitative Data: Thermal Decomposition

| Decomposition Step | Temperature Range (°C) | Theoretical Mass Loss (%) | Experimental Mass Loss (%) | Product |

| Dehydration | 50 - 250 | 23.42 (for 6 H₂O) | Requires experimental data | Er(NO₃)₃ |

| Oxynitrate Formation | 250 - 450 | 29.91 (from Er(NO₃)₃) | Requires experimental data | ErONO₃ |

| Oxide Formation | 450 - 650 | 16.69 (from ErONO₃) | Requires experimental data | Er₂O₃ |

Note: The temperature ranges and experimental mass losses are indicative and can vary based on specific experimental conditions.

Visualization of Thermal Decomposition Pathway

Methodological & Application

Synthesis of Upconversion Nanoparticles Using Erbium Nitrate Precursor: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction to Erbium-Doped Upconversion Nanoparticles

Lanthanide-doped upconversion nanoparticles (UCNPs) are a fascinating class of nanomaterials that can convert lower-energy near-infrared (NIR) light into higher-energy visible or ultraviolet (UV) light. This anti-Stokes emission is particularly valuable for biomedical applications because NIR light can penetrate deeply into biological tissues with minimal autofluorescence, enabling high-contrast imaging and therapy.[1][2] Erbium (Er³⁺) is a key lanthanide dopant, often used in combination with ytterbium (Yb³⁺). In this arrangement, Yb³⁺ acts as a sensitizer, efficiently absorbing 980 nm NIR light and transferring the energy to the Er³⁺ ions, which then emit light at shorter wavelengths.[3] Erbium nitrate (B79036) is a commonly used precursor for introducing erbium ions into the host matrix of the nanoparticle.

The unique optical properties of Er³⁺-doped UCNPs make them highly promising for a variety of applications in research and drug development, including:

-

High-contrast bioimaging: The absence of autofluorescence in the NIR region allows for clear visualization of biological structures.[2][4]

-

Targeted drug delivery: UCNPs can be functionalized to target specific cells or tissues, delivering therapeutic agents directly to the site of action.[1][2]

-

Photodynamic therapy (PDT): Upon NIR excitation, UCNPs can activate photosensitizers to produce reactive oxygen species that can destroy cancer cells.[2][4]

This document provides detailed protocols for the synthesis of Er³⁺-doped UCNPs using an erbium nitrate precursor via two common methods: hydrothermal synthesis and thermal decomposition.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and properties of NaYF₄:Yb,Er upconversion nanoparticles.

Table 1: Effect of Erbium (Er³⁺) Concentration on Upconversion Quantum Yield (UCQY) in NaYF₄:Yb,Er Nanoparticles

| Yb³⁺ Conc. (mol%) | Er³⁺ Conc. (mol%) | Mean Particle Size (nm) | Excitation Wavelength (nm) | Emission Wavelengths (nm) | Upconversion Quantum Yield (UCQY) (%) | Reference |

| 20 | 2 | ~25 | 980 | 540 (Green), 655 (Red) | ~9.0 | [5] |

| 60 | 2 | ~25 | 980 | 540 (Green), 655 (Red) | ~7.0 | [5] |

| 60 | 10 | ~25 | 980 | 540 (Green), 655 (Red) | ~4.5 | [5] |

| 60 | 20 | ~25 | 980 | 540 (Green), 655 (Red) | ~2.5 | [5] |

| 60 | 40 | ~25 | 980 | 540 (Green), 655 (Red) | ~1.0 | [5] |

| 17 | 3 | ~25 | 980 | 540 (Green), 655 (Red) | 2.1 (dispersed), 0.6 (solid) | [6] |

Table 2: Typical Parameters for Hydrothermal Synthesis of NaYF₄:Yb,Er Nanoparticles

| Precursors | Molar Ratio (Y:Yb:Er) | Solvent | Temperature (°C) | Time (h) | Resulting Phase | Average Size (nm) | Reference |

| Y(NO₃)₃, Yb(NO₃)₃, Er(NO₃)₃, NaBF₄, PEG | 78:20:2 | Water/Ethylene Glycol | 180 | 10-24 | Hexagonal (β) | ~50 | [7] |

| YCl₃, YbCl₃, ErCl₃, NaOH, NaF | 78:20:2 | Oleic Acid/Octadecene | 160-200 | 12-24 | Hexagonal (β) | 30-60 | [8][9] |

| Y(NO₃)₃, Yb(NO₃)₃, Er(NO₃)₃, NaF | Not Specified | Water | 120-180 | Not Specified | Cubic (α) to Hexagonal (β) | Varies | [10] |

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of NaYF₄:Yb,Er Nanoparticles

This protocol describes the synthesis of Yb³⁺ and Er³⁺ co-doped NaYF₄ nanoparticles using a hydrothermal method with nitrate precursors.

Materials:

-

Yttrium(III) nitrate hexahydrate (Y(NO₃)₃·6H₂O)

-

Ytterbium(III) nitrate pentahydrate (Yb(NO₃)₃·5H₂O)

-

Erbium(III) nitrate pentahydrate (Er(NO₃)₃·5H₂O)

-

Sodium fluoride (B91410) (NaF)

-

Sodium hydroxide (B78521) (NaOH)

-

Oleic acid

-

1-Octadecene

-

Deionized water

-

Teflon-lined stainless steel autoclave (50 mL)

Procedure:

-

Precursor Preparation:

-

In a 100 mL flask, dissolve Y(NO₃)₃·6H₂O (0.78 mmol), Yb(NO₃)₃·5H₂O (0.20 mmol), and Er(NO₃)₃·5H₂O (0.02 mmol) in a mixture of 6 mL of oleic acid and 15 mL of 1-octadecene.

-

-

Formation of Lanthanide-Oleate Complexes:

-

Heat the mixture to 160°C under vacuum with magnetic stirring for 30 minutes to form the lanthanide-oleate precursors and remove water.

-

Cool the solution to room temperature.

-

-

Preparation of Fluoride and Hydroxide Solution:

-

Prepare a solution of NaOH (2.5 mmol) and NaF (4 mmol) in 10 mL of methanol (B129727).

-

-

Reaction Mixture:

-

Slowly add the methanol solution to the flask containing the lanthanide-oleate precursors and stir for 30 minutes.

-

-

Hydrothermal Reaction:

-

Transfer the resulting mixture into a 50 mL Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it to 180-200°C for 12-24 hours.[10]

-

-

Purification:

-

After the reaction, cool the autoclave to room temperature.

-

Precipitate the nanoparticles by adding 20 mL of ethanol and centrifuge at 8000 rpm for 10 minutes.

-

Wash the nanoparticle pellet with ethanol and water several times.

-

Redisperse the final product in a suitable solvent like cyclohexane (B81311) for storage.

-

Protocol 2: Thermal Decomposition Synthesis of NaYF₄:Yb,Er Nanoparticles

This protocol details the synthesis of UCNPs via thermal decomposition of trifluoroacetate (B77799) precursors, which can be prepared from nitrate precursors.

Materials:

-

Yttrium(III) nitrate hexahydrate (Y(NO₃)₃·6H₂O)

-

Ytterbium(III) nitrate pentahydrate (Yb(NO₃)₃·5H₂O)

-

Erbium(III) nitrate pentahydrate (Er(NO₃)₃·5H₂O)

-

Trifluoroacetic acid (TFA)

-

Sodium trifluoroacetate (NaTFA)

-

Oleic acid

-

1-Octadecene

-

Ethanol

Procedure:

-

Preparation of Lanthanide Trifluoroacetate Precursors:

-

Dissolve Y(NO₃)₃·6H₂O (0.78 mmol), Yb(NO₃)₃·5H₂O (0.20 mmol), and Er(NO₃)₃·5H₂O (0.02 mmol) in a minimal amount of deionized water.

-

Add an excess of trifluoroacetic acid to the solution and stir.

-

Evaporate the water and excess TFA by heating at 80-100°C to obtain the solid lanthanide trifluoroacetate precursors.

-

-

Reaction Setup:

-

In a 100 mL three-neck flask, combine the synthesized lanthanide trifluoroacetates, NaTFA (1.0 mmol), 10 mL of oleic acid, and 10 mL of 1-octadecene.

-

-

Thermal Decomposition:

-

Heat the mixture to 120°C under vacuum with magnetic stirring for 30 minutes to remove water.

-

Switch the atmosphere to argon and heat the solution to 300-320°C and maintain this temperature for 1 hour.

-

-

Purification:

-

Cool the solution to room temperature.

-

Precipitate the nanoparticles by adding 20 mL of ethanol and centrifuge at 8000 rpm for 10 minutes.

-

Wash the nanoparticle pellet with ethanol several times.

-

Disperse the final oleate-capped nanoparticles in a nonpolar organic solvent like cyclohexane.

-

Mandatory Visualization

References

- 1. researchgate.net [researchgate.net]

- 2. red.library.usd.edu [red.library.usd.edu]

- 3. mdpi.com [mdpi.com]

- 4. Making sure you're not a bot! [opus4.kobv.de]

- 5. Power-dependent upconversion quantum yield of NaYF4:Yb3+,Er3+ nano- and micrometer-sized particles – measurements and simulations - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Protocol for preparing Erbium nitrate hexahydrate stock solutions

An Application Note on the Preparation of Erbium Nitrate (B79036) Hexahydrate Stock Solutions

Abstract